Head-to-Head Potency and Selectivity Comparison of SARS-CoV-2 Mpro-IN-7 (6g) and Mpro-IN-8 (6b)
SARS-CoV-2 Mpro-IN-7 (compound 6g) and its close analog Mpro-IN-8 (compound 6b) were identified as the most promising agents in the synthesized series [1]. While direct quantitative selectivity index (SI) values are not available, both compounds demonstrated 'considerable selectivity index values' and 'noticeable selectivity indices' in the same Vero-E6 cellular assay [1]. Their differential performance is rooted in specific structural variations: Mpro-IN-7 (6g) contains a 4-BrC6H4 (para-bromophenyl) group, whereas Mpro-IN-8 (6b) contains a simpler phenyl (Ph) group, highlighting that distinct chemical modifications on the core scaffold directly impact their biological properties [1]. This underscores that subtle structural changes result in non-interchangeable compounds.
| Evidence Dimension | Antiviral Activity and Selectivity |
|---|---|
| Target Compound Data | IC50 = 8.8 μM (Mpro), CC50 = 10 μM (Vero-E6). Identified as a 'most promising agent' with 'considerable selectivity index' [1]. |
| Comparator Or Baseline | Compound 6b (Mpro-IN-8): Identified as a 'most promising agent' with 'noticeable selectivity index' [1]. Exact IC50/CC50 data for 6b was not provided in the search results. |
| Quantified Difference | Both compounds are highlighted for their favorable selectivity profile, but their structural differences (4-BrC6H4 vs. Ph group) lead to distinct activities [1]. |
| Conditions | Vero-E6 cell-based assay for anti-SARS-CoV-2 properties; Mpro enzyme inhibition assay [1]. |
Why This Matters
This comparison demonstrates that SARS-CoV-2 Mpro-IN-7 (6g) and its analog Mpro-IN-8 (6b) are distinct chemical entities with unique biological activity profiles, preventing their interchangeable use in research and requiring careful selection based on specific study goals.
- [1] Bekheit MS, et al. Spiroindole-containing compounds bearing phosphonate group of potential Mpro-SARS-CoV-2 inhibitory properties. Eur J Med Chem. 2023 Oct 5;258:115563. View Source
